molecular formula C14H7NaO8S2 B161103 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt CAS No. 10017-59-1

2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt

Cat. No. B161103
CAS RN: 10017-59-1
M. Wt: 390.3 g/mol
InChI Key: NRPIKZANENIUOM-UHFFFAOYSA-M
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Description

2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt is a chemical compound that has been widely used in scientific research. This compound is also known as Anthraquinone-2,7-disulfonic acid disodium salt or AQDS. AQDS is a redox-active compound that can be used as an electron shuttle in microbial fuel cells, as a mediator in redox reactions, and as a fluorescent probe for the detection of reactive oxygen species.

Mechanism Of Action

The mechanism of action of AQDS is based on its ability to accept and donate electrons. AQDS can accept electrons from reduced compounds and donate electrons to oxidized compounds. This property makes AQDS a useful mediator in redox reactions. In microbial fuel cells, AQDS can shuttle electrons between the anode and cathode, enhancing the efficiency of electricity generation.

Biochemical And Physiological Effects

AQDS has been shown to have some biochemical and physiological effects. In one study, AQDS was found to inhibit the growth of some bacteria, including Escherichia coli and Staphylococcus aureus. However, the mechanism of this inhibition is not well understood. AQDS has also been shown to have antioxidant properties, protecting cells from oxidative stress.

Advantages And Limitations For Lab Experiments

AQDS has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. AQDS is also stable under a wide range of conditions, making it an ideal mediator for redox reactions. However, AQDS has some limitations. It can be toxic to some microorganisms, and its redox potential can vary depending on the pH and other factors.

Future Directions

For the use of AQDS in scientific research include its use in microbial fuel cells and as a mediator in redox reactions.

Synthesis Methods

AQDS can be synthesized using a variety of methods. One of the most common methods is the oxidation of anthracene-2,7-disulfonic acid using potassium permanganate. Another method involves the oxidation of anthraquinone-2-sulfonic acid using potassium dichromate. Both methods result in the formation of AQDS as a red crystalline solid.

Scientific Research Applications

AQDS has been widely used in scientific research due to its redox-active properties. It has been used as an electron shuttle in microbial fuel cells to enhance the efficiency of electricity generation. AQDS has also been used as a mediator in redox reactions, such as the reduction of nitrate to ammonium by bacteria. Additionally, AQDS has been used as a fluorescent probe for the detection of reactive oxygen species in cells.

properties

CAS RN

10017-59-1

Product Name

2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt

Molecular Formula

C14H7NaO8S2

Molecular Weight

390.3 g/mol

IUPAC Name

sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate

InChI

InChI=1S/C14H8O8S2.Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;/h1-6H,(H,17,18,19)(H,20,21,22);/q;+1/p-1

InChI Key

NRPIKZANENIUOM-UHFFFAOYSA-M

Isomeric SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+]

SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+]

Other CAS RN

10017-59-1

Origin of Product

United States

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